4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol
Overview
Description
4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is an organic compound with the molecular formula C10H18O2 It is a derivative of cyclohexene, featuring a hydroxyl group and three methyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexene derivative.
Methylation: The addition of methyl groups can be carried out using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- trans-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol
- cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol
- trans-p-menth-2-ene-1,8-diol
- cis-2-Menthen-1,8-diol
Uniqueness
4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of hydroxyl and methyl groups on the cyclohexene ring makes it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
20053-40-1 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10-/m0/s1 |
InChI Key |
XWFVRMWMBYDDFY-WPRPVWTQSA-N |
SMILES |
CC1(CCC(C=C1)C(C)(C)O)O |
Isomeric SMILES |
C[C@]1(CC[C@H](C=C1)C(C)(C)O)O |
Canonical SMILES |
CC1(CCC(C=C1)C(C)(C)O)O |
57030-53-2 | |
Synonyms |
(R,R)-(+)-p-Menth-2-ene-1,8-diol; (+)-p-Menth-2-ene-1,8-diol; (1R,4R)-4-Hydroxy-α,α,4-trimethyl-2-cyclohexene-1-methanol; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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